molecular formula C16H12O5 B13149880 1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione CAS No. 67402-64-6

1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione

Cat. No.: B13149880
CAS No.: 67402-64-6
M. Wt: 284.26 g/mol
InChI Key: FZZQXPLSKXGZNM-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione is a dihydroxyanthraquinone compound. It is characterized by the presence of hydroxy substituents at positions 1 and 4, a methoxy group at position 2, and a methyl group at position 6 on the anthracene-9,10-dione structure. This compound is commonly found in various terrestrial and marine sources and has been widely studied for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione can be synthesized through several methods. One common synthetic route involves the oxidation of anthracene derivatives. For example, the oxidation of 1,4-dihydroxy-2-methoxy-6-methylanthracene using oxidizing agents such as potassium permanganate or chromium trioxide can yield the desired compound .

Industrial Production Methods

In industrial settings, the compound can be produced through microbial fermentation followed by chemical post-treatment. For instance, the fermentation of specific fungi, such as Fusarium species, can produce anthraquinone derivatives, which can then be chemically modified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Scientific Research Applications

1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione has numerous scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.

    Biology: Studied for its antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer and hepatoprotective activities.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

Comparison with Similar Compounds

Properties

CAS No.

67402-64-6

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

1,4-dihydroxy-2-methoxy-6-methylanthracene-9,10-dione

InChI

InChI=1S/C16H12O5/c1-7-3-4-8-9(5-7)15(19)12-10(17)6-11(21-2)16(20)13(12)14(8)18/h3-6,17,20H,1-2H3

InChI Key

FZZQXPLSKXGZNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C(=CC(=C3O)OC)O

Origin of Product

United States

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